

(R)-3-(hydroxymethyl)cyclohexanone 1H NMR spectrum analysis

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Compound of Interest

Compound Name: (R)-3-(Hydroxymethyl)cyclohexanone

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An In-depth Technical Guide to the ^1H NMR Spectrum Analysis of **(R)-3-(hydroxymethyl)cyclohexanone**

For researchers, scientists, and professionals in drug development, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating molecular structures. This guide provides a detailed analysis of the ^1H NMR spectrum of **(R)-3-(hydroxymethyl)cyclohexanone**, a chiral building block of significant interest in organic synthesis. The analysis is based on established principles of chemical shifts, spin-spin coupling, and conformational effects inherent to substituted cyclohexanone systems.

Predicted ^1H NMR Spectral Data

Due to the lack of a publicly available, fully assigned ^1H NMR spectrum for **(R)-3-(hydroxymethyl)cyclohexanone**, the following data table presents predicted values. These predictions are derived from the analysis of structurally similar compounds, including cyclohexanone and its derivatives, and are based on the molecule's most stable chair conformation, where the bulky hydroxymethyl group occupies the equatorial position to minimize steric hindrance.

Table 1: Predicted ^1H NMR Data for **(R)-3-(hydroxymethyl)cyclohexanone**

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Predicted Coupling Constants (J, Hz)
H2ax, H6ax	2.2 - 2.5	m	-
H2eq, H6eq	2.0 - 2.3	m	-
H3a	1.8 - 2.1	m	-
H4ax, H5ax	1.2 - 1.6	m	-
H4eq, H5eq	1.6 - 1.9	m	-
-CH ₂ OH	3.5 - 3.8	d	~6.0
-OH	Variable (Broad)	s	-

Note: The assignments distinguish between axial (ax) and equatorial (eq) protons. The protons at positions 4 and 5, and 2 and 6 are diastereotopic and thus chemically non-equivalent, leading to complex multiplets (m).

Analysis of Spectral Features

- Chemical Shifts:
 - Protons Alpha to Carbonyl (H2, H6): The protons on the carbons adjacent to the electron-withdrawing carbonyl group are the most deshielded of the ring protons, expected to appear in the 2.0-2.5 ppm range.[1]
 - Hydroxymethyl Protons (-CH₂OH): The two protons of the hydroxymethyl group are attached to a carbon bonded to an oxygen atom. This proximity to an electronegative atom causes a significant downfield shift, placing their signal in the 3.5-3.8 ppm region.[2]
 - Methine Proton (H3): The proton on the carbon bearing the hydroxymethyl group (C3) is expected to be a complex multiplet due to coupling with adjacent methylene protons.
 - Ring Methylene Protons (H4, H5): These protons are the most shielded within the ring system and are expected to resonate further upfield, typically between 1.2 and 1.9 ppm.[1]

- Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature, and it often appears as a broad singlet that may not show coupling.
- Spin-Spin Coupling:
 - The multiplicity of each signal is determined by the number of neighboring protons, following the $n+1$ rule in first-order spectra. However, due to the rigid chair conformation and the potential for overlapping signals, many of the ring protons will appear as complex multiplets.
 - Coupling Constants (J) are critical for determining the relative orientation of protons. In a cyclohexyl system:
 - Large couplings (${}^3J \approx 10-13$ Hz) are characteristic of axial-axial (dialixial) interactions.
 - Smaller couplings (${}^3J \approx 2-5$ Hz) are typical for axial-equatorial and equatorial-equatorial interactions.^[3]
 - The $-\text{CH}_2\text{OH}$ protons are expected to appear as a doublet due to coupling with the H_3 proton.

Experimental Protocol: ${}^1\text{H}$ NMR Spectroscopy

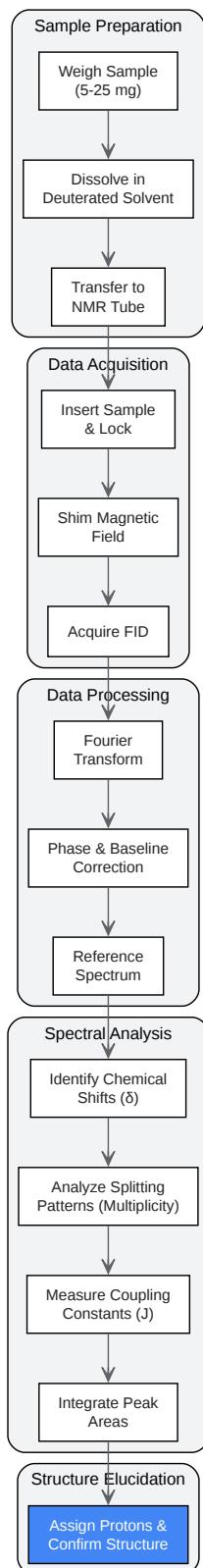
A standard protocol for acquiring a high-resolution ${}^1\text{H}$ NMR spectrum of a small organic molecule like **(R)-3-(hydroxymethyl)cyclohexanone** is as follows:^[4]

- Sample Preparation:
 - Accurately weigh 5-25 mg of the **(R)-3-(hydroxymethyl)cyclohexanone** sample.^[4]
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a clean, small vial.^[4] Using a deuterated solvent is crucial to avoid large solvent signals that would overwhelm the analyte signals.^[5]
 - Transfer the solution into a high-quality 5 mm NMR tube using a Pasteur pipette. Ensure no solid particles are transferred.

- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer onto the deuterium signal of the solvent. This step is essential for field stability.
 - Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, symmetrical peaks.
 - Set the appropriate spectral width (e.g., 0-12 ppm for ^1H NMR).
 - Acquire the spectrum using a standard pulse sequence. A 45° or 90° pulse is typically used.[6]
 - The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.
 - Phase-correct the resulting spectrum to ensure all peaks are in the positive absorptive mode.
 - Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CHCl_3 at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
 - Integrate the signals to determine the relative number of protons corresponding to each peak.

Visualization of Analytical Workflow and Coupling Pathways

The following diagrams, generated using the DOT language, illustrate the logical workflow for the spectral analysis and the key spin-spin coupling interactions within the molecule.



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Caption: Workflow for ^1H NMR Spectrum Analysis.

Caption: Key ^1H - ^1H Spin-Spin Coupling Interactions.

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